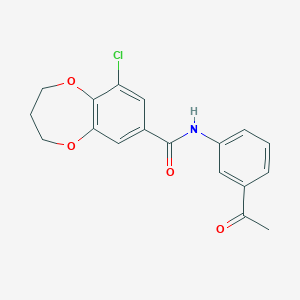
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide, also known as ECB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ECB is a heterocyclic molecule that contains a pyrrole ring and a carbazole moiety.
作用机制
The mechanism of action of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of kinases, which are enzymes that play a key role in cell signaling and proliferation. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can have a variety of biochemical and physiological effects. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to induce oxidative stress, which can lead to cell death. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of various enzymes, including proteases and phosphatases. In addition, N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of ion channels, leading to changes in cellular excitability.
实验室实验的优点和局限性
One of the main advantages of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is its high stability and solubility, which makes it easy to handle in lab experiments. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is also relatively easy to synthesize using standard organic chemistry techniques. However, one limitation of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is its relatively low potency compared to other compounds that have been studied for similar applications.
未来方向
There are several future directions for research on N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide. One area of research is in the development of new synthetic methods for N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide that can improve its yield and purity. Another area of research is in the development of new applications for N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide, such as in the development of new organic semiconductors or in the treatment of other diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide and its potential side effects.
合成方法
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. Another method is the Buchwald-Hartwig amination reaction, which involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can also be synthesized using a one-pot reaction involving the condensation of an aldehyde with an amine, followed by cyclization and oxidation.
科学研究应用
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of organic semiconductors for use in electronic devices. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to have high electron mobility and good stability, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in cancer treatment. Studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-22-17-8-4-3-6-14(17)15-12-13(9-10-18(15)22)21-19(23)16-7-5-11-20-16/h3-12,20H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRASLCDTSVUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CN3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)
![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)